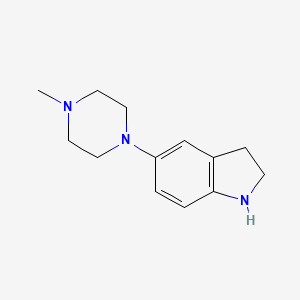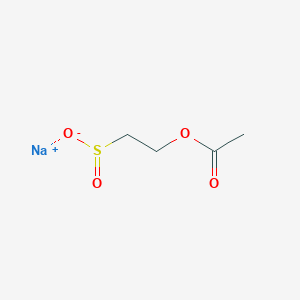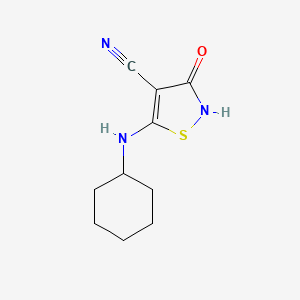
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole core, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The triisopropylsilyl group is then introduced via silylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like nucleophiles (e.g., amines, thiols) and bases (e.g., potassium carbonate) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity, while the triisopropylsilyl group can influence the compound’s solubility and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-5-iodo-1H-indole: Lacks the triisopropylsilyl group, which may affect its chemical properties and applications.
5-Iodo-1-(triisopropylsilyl)-1H-indole: Lacks the fluorine atom, which can influence its reactivity and biological activity.
4-Fluoro-1-(triisopropylsilyl)-1H-indole: Lacks the iodine atom, affecting its potential for substitution reactions.
Uniqueness
4-Fluoro-5-iodo-1-(triisopropylsilyl)-1H-indole is unique due to the combination of fluorine, iodine, and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C17H25FINSi |
|---|---|
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
(4-fluoro-5-iodoindol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H25FINSi/c1-11(2)21(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18/h7-13H,1-6H3 |
Clé InChI |
WZAIPMWEVNLWOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=CC(=C2F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


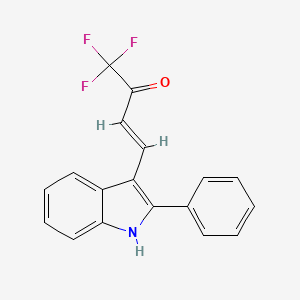
![Pyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B15233916.png)

![4-Fluoro-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15233928.png)
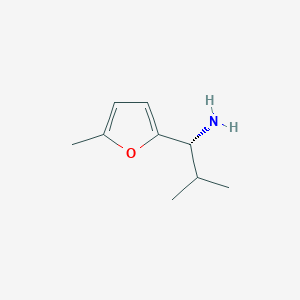


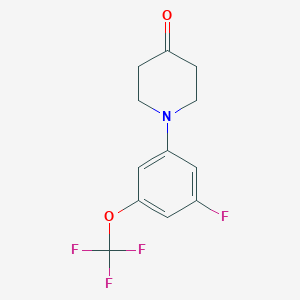
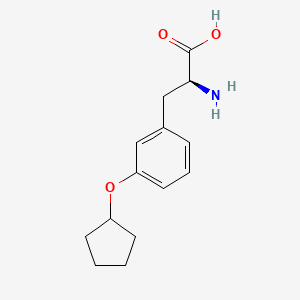
![2,3-Dihydro-5H-benzo[E][1,4]dioxepine-9-carboxylic acid](/img/structure/B15233979.png)
